molecular formula C14H11Cl2NO2 B564364 Meclofenamic Acid-d4 CAS No. 1185072-18-7

Meclofenamic Acid-d4

Cat. No.: B564364
CAS No.: 1185072-18-7
M. Wt: 300.171
InChI Key: SBDNJUWAMKYJOX-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Meclofenamic Acid-d4 typically involves the total synthesis method, where a synthetic precursor with deuteration is reacted with an appropriate chemical reagent to generate this compound . The specific reaction conditions and reagents used can vary, but the process generally involves multiple steps to ensure the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the final product. The deuterated precursor is synthesized first, followed by its conversion to this compound through a series of chemical reactions.

Chemical Reactions Analysis

Types of Reactions: Meclofenamic Acid-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include hydroxylated metabolites, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Meclofenamic Acid-d4 has several scientific research applications, including:

    Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Meclofenamic Acid.

    Biology: Employed in studies to understand the biological effects and mechanisms of action of Meclofenamic Acid.

    Medicine: Investigated for its potential therapeutic effects and safety profile in various medical conditions.

    Industry: Utilized in the development of new NSAIDs and other pharmaceutical compounds

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Meclofenamic Acid-d4 is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic stability and distribution of the compound, providing valuable insights into its behavior in biological systems .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(2,6-dichloro-3-methylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDNJUWAMKYJOX-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C=CC(=C2Cl)C)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676002
Record name 2-(2,6-Dichloro-3-methylanilino)(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185072-18-7
Record name 2-(2,6-Dichloro-3-methylanilino)(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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